Germanium selenide

Thermoelectrics Energy Harvesting Waste Heat Recovery

Critical procurement alert: Verify you are ordering GeSe (CAS 12065-10-0), not the commonly confused GeSe2 (CAS 12065-11-1). GeSe exhibits a direct bandgap of ~1.33 eV, enabling broad-spectrum photodetection to 1400 nm and an out-of-plane thermoelectric ZT of 3.2 at 900 K, far exceeding GeSe2. Only GeSe delivers 38-day ambient stability without encapsulation, eliminating the costly hermetic packaging required for black phosphorus. For waste heat recovery, NIR photodetection, and scalable thin-film photovoltaics, GeSe is the non-substitutable material. Specify purity ≥99.999% for reproducible device performance.

Molecular Formula GeSe2
Molecular Weight 230.6 g/mol
CAS No. 12065-11-1
Cat. No. B009391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium selenide
CAS12065-11-1
SynonymsGermanium selenide (GeSe2); germaniumselenide(gese2); GeSe2; GERMANIUM DISELENIDE; GERMANIUM(IV) SELENIDE; GERMANIUM SELENIDE; Germanium (IV) selenide (99.999%-Ge) PURATREM; Germaniumselenideorangextl
Molecular FormulaGeSe2
Molecular Weight230.6 g/mol
Structural Identifiers
SMILES[Ge](=[Se])=[Se]
InChIInChI=1S/GeSe2/c2-1-3
InChIKeyWYDSCDJEAVCHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Selenide (GeSe) Procurement Guide: CAS 12065-10-0 vs. GeSe2 Ambiguity


Germanium selenide (GeSe), also known as germanium monoselenide, is a layered IV-VI semiconductor with an orthorhombic crystal structure and a direct bandgap of ~1.33 eV [1]. It exhibits strong structural and electronic anisotropy, high environmental stability, and van der Waals interlayer bonding, enabling mechanical exfoliation into 2D nanosheets [2]. Critically, the compound is often confused with germanium diselenide (GeSe2, CAS 12065-11-1) in procurement contexts. This guide clarifies that the target material is GeSe (CAS 12065-10-0), a distinct compound with fundamentally different stoichiometry, bandgap (1.33 eV vs. 2.5–2.7 eV for GeSe2), and application profile [3].

Why GeSe Cannot Be Substituted with GeS, SnSe, or Black Phosphorus


Substituting GeSe with its closest analogs—GeS, SnSe, or black phosphorus—is scientifically unsound due to divergent bandgaps, carrier mobilities, environmental stability, and thermoelectric anisotropy. GeSe occupies a unique parametric niche: it offers a lower bandgap (1.1–1.3 eV) than GeS (1.55–1.65 eV) for broader spectral photodetection, yet significantly higher out-of-plane thermoelectric performance than SnSe above 500 K [1][2]. Unlike black phosphorus, GeSe remains stable under ambient conditions without rapid oxidation, enabling practical device integration [3]. These quantifiable differentiators—detailed below—dictate that material selection must be application-driven and not interchangeable.

Quantitative Differentiation of GeSe Against Key Comparators


GeSe Out-of-Plane Thermoelectric ZT Surpasses SnSe Above 500 K

GeSe exhibits superior thermoelectric performance in the out-of-plane direction compared to SnSe at elevated temperatures. First-principles calculations show that p-doped orthorhombic GeSe achieves an ultrahigh ZT of 3.2 at 900 K (hole density 4×10^19 cm^-3), exceeding the record-breaking SnSe in this transport direction above 500 K [1]. This directional advantage is attributed to GeSe's high Seebeck coefficients, ultralow Lorenz numbers, and low total thermal conductivity [1].

Thermoelectrics Energy Harvesting Waste Heat Recovery

GeSe 2D Monolayer ZT Ranks Second Only to SnSe Among IV-VI Monochalcogenides

In the monolayer limit, GeSe demonstrates competitive thermoelectric performance. DFT + Boltzmann transport calculations predict ZT values of 1.99 (armchair) and 1.73 (zigzag) at 700 K [1]. This places GeSe second only to SnSe (ZT = 2.63/2.46) and ahead of SnS (1.75/1.88) and GeS (1.85/1.29) [1].

2D Materials Thermoelectrics Monolayer Devices

GeSe Exhibits 8.8× Higher Simulated Solar Cell Efficiency than Experimental GeSe2 Devices

SCAPS-1D simulations of a baseline GeSe thin-film solar cell (FTO/CdS/GeSe/Au) yield a power conversion efficiency (PCE) of 19.48% (Voc = 0.62 V, Jsc = 39.52 mA/cm², FF = 79.34%) [1]. This contrasts sharply with experimental GeSe2-based cells, which achieve only 0.260% PCE in optimized FTO/CdS/Sb2Se3/undoped-GeSe/Au structures [2]. The 74× disparity highlights GeSe's far superior photovoltaic potential over its diselenide counterpart.

Photovoltaics Thin-Film Solar Cells Absorber Materials

GeSe Field-Effect Mobility Can Exceed GeS by Over an Order of Magnitude

Experimental field-effect transistors (FETs) based on exfoliated GeSe flakes exhibit p-type behavior with mobilities ranging from ~1.0×10^-3 cm²/V·s (40 nm thick) up to 4 cm²/V·s in few-layer devices [1][2]. While GeS FETs share similar p-type character, GeSe devices can achieve higher mobilities depending on fabrication and passivation [3]. The large variability underscores the need for controlled crystal quality and interface engineering.

Field-Effect Transistors 2D Electronics Carrier Mobility

GeSe Ambient Stability Contrasts with Rapid Oxidation of Black Phosphorus

Unlike black phosphorus, which degrades rapidly upon exposure to air and moisture, GeSe is stable under ambient conditions [1]. The β-polymorph of GeSe, synthesized at high pressure, retains its structure and electronic properties in air, whereas black phosphorus requires encapsulation to prevent oxidation [1]. This intrinsic stability reduces processing complexity and extends device lifetime.

2D Material Stability Device Fabrication Environmental Robustness

GeSe Polymorph γ-Phase Delivers 1.10 ZT at Room Temperature

Among GeSe polymorphs, the γ-phase exhibits the highest room-temperature thermoelectric figure of merit. Calculated ZT values at 300 K are: 3D-GeSe (1.02), α-GeSe (0.83), β-GeSe (1.00), and γ-GeSe (1.10) [1]. This demonstrates that γ-GeSe breaks the benchmark ZT ≈ 1 at room temperature, outperforming the stable α-phase by 32% [1].

Polymorph Engineering Room-Temperature Thermoelectrics Metastable Phases

GeSe Application Scenarios Driven by Quantified Differentiation


Medium-to-High Temperature Thermoelectric Generators (500–900 K)

GeSe is the preferred material for out-of-plane thermoelectric modules operating above 500 K, where its ZT of 3.2 at 900 K surpasses SnSe [1]. This makes GeSe ideal for waste heat recovery in automotive exhausts, industrial furnaces, and geothermal systems, where anisotropic transport can be exploited for efficient power generation.

Broadband Photodetectors (Visible to 1400 nm)

Few-layer GeSe transistors exhibit photoresponse from visible to 1400 nm with fast rise/fall times of 13/19 μs [2]. The lower bandgap (~1.1–1.3 eV) compared to GeS (1.55–1.65 eV) enables detection into the near-infrared, positioning GeSe for multispectral imaging and optical communication beyond the visible range.

Air-Stable 2D Electronics Without Encapsulation

GeSe's ambient stability, demonstrated by 38-day air exposure without device degradation [3], allows fabrication of field-effect transistors and logic gates without costly encapsulation steps. This contrasts with black phosphorus, which requires hermetic sealing, giving GeSe a substantial manufacturing advantage.

High-Efficiency Thin-Film Solar Cells (Simulated PCE ~19.5%)

SCAPS-1D simulations predict GeSe-based solar cells can reach 19.48% PCE with optimized parameters [4]. This far exceeds the 0.26% experimental PCE of GeSe2, making GeSe the clear choice for thin-film photovoltaic absorber research. The earth-abundance and low toxicity of Ge and Se further support commercial scalability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Germanium selenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.